molecular formula C18H18O B6355228 (2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 1801145-87-8

(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B6355228
CAS No.: 1801145-87-8
M. Wt: 250.3 g/mol
InChI Key: MIZRWSKFPFQNQH-PKNBQFBNSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methyl groups on both phenyl rings, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

  • Starting Materials

    • 3,4-Dimethylbenzaldehyde
    • 4-Methylacetophenone
  • Reaction Conditions

      Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

      Solvent: Ethanol or methanol

      Temperature: Room temperature to slightly elevated temperatures (25-40°C)

      Procedure: The aldehyde and ketone are mixed in the presence of the base catalyst in an alcoholic solvent. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The use of automated systems for mixing, reaction control, and product isolation enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or dihydroxy derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Catalytic hydrogenation can also reduce the double bond.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho and para to the methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or potassium permanganate (KMnO₄) for dihydroxylation.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for carbonyl reduction; hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Epoxides, dihydroxy derivatives

    Reduction: Alcohols, saturated ketones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of flavonoids and other bioactive molecules.

Biology

The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

Medicine

In medicinal chemistry, this chalcone derivative is explored for its pharmacological properties. It is investigated for its potential to inhibit enzymes and receptors involved in various diseases.

Industry

In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its structural framework is valuable in designing materials with specific optical and electronic properties.

Mechanism of Action

The biological activity of (2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites in biological molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Methylphenyl)-3-phenylprop-2-en-1-one: Lacks the additional methyl groups on the phenyl ring, which can affect its reactivity and biological activity.

    (2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one: Similar structure but without the methyl group on the second phenyl ring.

Uniqueness

The presence of methyl groups on both phenyl rings in (2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one enhances its lipophilicity and can influence its interaction with biological targets. This structural feature can lead to differences in its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)15(3)12-17/h4-12H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZRWSKFPFQNQH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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